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Compound of Interest

Compound Name:
(2-Methoxyethyl)(1-

phenylethyl)amine

CAS No.: 1019499-28-5

Cat. No.: B3201554 Get Quote

Executive Summary
(R)-(-)-2-Methoxy-1-phenylethylamine (CAS: 64715-85-1) is a high-value chiral primary amine

derived structurally from phenylglycinol. Distinct from its non-methoxylated analog (1-

phenylethylamine), the presence of the

-methoxy group confers unique electronic and steric properties, enhancing its utility as a chiral
resolving agent and a chiral auxiliary in asymmetric synthesis.

This guide provides a comprehensive technical analysis of the molecule, detailing its

physicochemical profile, validated synthesis protocols, and its critical role in the resolution of

racemic acids and the synthesis of enantiopure pharmaceutical intermediates.
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Parameter Detail

IUPAC Name (1R)-2-Methoxy-1-phenylethanamine

Common Synonyms

(R)-

-(Methoxymethyl)benzylamine; (R)-O-

Methylphenylglycinol

CAS Number 64715-85-1

Molecular Formula

Molecular Weight 151.21 g/mol

SMILES COCC(N)C1=CC=CC=C1

Chirality (R)-Configuration; Levorotatory (-)

Structural Visualization
The molecule features a stereogenic center at the benzylic position (C1). The (R)-configuration

dictates the spatial arrangement of the amine, phenyl, and methoxymethyl groups, which is

critical for its "handshake" interaction with chiral substrates.

Figure 1: Functional architecture of (R)-(-)-2-Methoxy-1-phenylethylamine.
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[5]
Physicochemical Properties
The methoxy substituent significantly alters the solubility and basicity compared to

unsubstituted phenylethylamine, often leading to more crystalline diastereomeric salts—a key

advantage in chiral resolution.

Property Value Condition/Note

Physical State Colorless to pale yellow liquid
Standard Temperature &

Pressure

Boiling Point 237°C @ 760 mmHg (Lit.)

Density 1.014 g/mL @ 25°C

Refractive Index (

)
1.5240 Estimated

Optical Rotation (

)
-50.0° ± 2° c=6.1 in Benzene

pKa (Conjugate Acid) ~9.5

Slightly lower than

-PEA due to inductive effect of

-OMe

Solubility
Soluble in alcohols, ethers,

DCM; Moderate in water

-OMe increases polarity vs.

-PEA

Synthesis and Production Protocols
Strategic Analysis of Synthetic Routes
While reductive amination of methoxy-acetophenones is possible, it often yields racemates

requiring resolution. The preferred industrial route preserves chirality by starting from the chiral

pool, specifically (R)-Phenylglycinol.
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Validated Protocol: Methylation of (R)-Phenylglycinol
Causality: Direct methylation of the amino alcohol is non-selective (N- vs O-methylation).

Therefore, a protection-methylation-deprotection strategy is required to ensure exclusive O-

methylation.

Workflow Diagram
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Figure 2: Stereoconservative synthesis from (R)-Phenylglycinol.
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Step-by-Step Methodology
N-Protection:

Dissolve (R)-phenylglycinol (1.0 eq) in dioxane/water (1:1).

Add NaOH (1.1 eq) followed by

(1.1 eq) at 0°C.

Stir at RT for 4 hours. Extract with EtOAc.[1]

Why: Blocks the nucleophilic amine to prevent N-methylation.

O-Methylation (The Critical Step):

Dissolve the N-Boc intermediate in anhydrous THF under

.

Cool to 0°C and add NaH (1.2 eq, 60% dispersion). Stir 30 min.

Add Methyl Iodide (MeI) (1.1 eq) dropwise.

Allow to warm to RT and stir overnight.

Self-Validating Check: Monitor TLC for disappearance of the alcohol spot. The O-

methylated product is less polar.

Deprotection & Isolation:

Treat the methylated intermediate with 4M HCl in dioxane.

Stir for 2 hours (monitor for

evolution cessation).

Concentrate in vacuo.

Basify with 2M NaOH to pH > 12 and extract with DCM.
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Dry (

) and distill to obtain the pure oil.

Applications in Drug Development
Chiral Resolution of Racemic Acids
This amine is a "privileged" resolving agent. The additional oxygen atom in the methoxy group

provides a secondary coordination site (via hydrogen bonding), often creating a more rigid and

distinct diastereomeric salt lattice compared to simple phenylethylamine.

Mechanism:

The two salts possess different solubilities in solvents like ethanol or 2-propanol, allowing
separation by fractional crystallization.[2]

Chiral Auxiliary in Asymmetric Synthesis
Used in the synthesis of chiral amines and amino acids via Schiff base intermediates.

Reaction: Condensation with a prochiral ketone forms a chiral imine.

Induction: The steric bulk of the phenyl group and the chelating ability of the methoxy group

direct the attack of nucleophiles (e.g., hydride, organolithiums) to one face of the imine,

inducing high diastereoselectivity.

Safety & Handling (SDS Summary)
Signal Word:DANGER

Hazard Class H-Code Statement

Skin Corrosion H314
Causes severe skin burns and

eye damage.

Acute Toxicity H302 Harmful if swallowed.

Sensitization H317
May cause an allergic skin

reaction.
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Handling Protocols:

Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The amine is sensitive

to

(carbamate formation).

PPE: Nitrile gloves, chemical splash goggles, and face shield are mandatory.

Disposal: Neutralize with dilute acid before disposal into organic waste streams.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [(R)-(-)-2-Methoxy-1-phenylethylamine: A Privileged
Chiral Building Block]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3201554#structure-and-properties-of-r-2-methoxy-1-
phenylethylamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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